3-(Azidopropyl)triethoxysilane
Overview
Description
3-(Azidopropyl)triethoxysilane is a chemical compound used as an immobilization agent for metal ions . It is typically synthesized by reacting triethoxysilane with azide .
Synthesis Analysis
3-(Azidopropyl)triethoxysilane is typically synthesized by reacting triethoxysilane with azide . In a study, SBA-15 mesoporous silica was functionalized with azidopropyl groups using azidopropyltriethoxysilane through both one-pot co-condensation and post-synthetic grafting .
Molecular Structure Analysis
The molecular formula of 3-(Azidopropyl)triethoxysilane is C9H21N3O3Si . Its average mass is 247.367 Da and its monoisotopic mass is 247.135223 Da .
Chemical Reactions Analysis
In the context of chemical reactions, 3-(Azidopropyl)triethoxysilane has been used to functionalize SBA-15 mesoporous silica with azidopropyl groups . This functionalization allows for very efficient chemoselective CuAAC in water, making it an attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Azidopropyl)triethoxysilane include a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (0), number of freely rotating bonds (10), and no violations of Rule of 5 . Its ACD/LogP is 2.23 .
Scientific Research Applications
Application 1: Metal Ion Adsorption
- Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of triethoxysilylated cyclen derivative-based ligands. These ligands are then grafted on magnetic mesoporous silica nanoparticles (MMSN) for extraction and separation of Ni (II) and Co (II) metal ions from model solutions .
- Methods of Application or Experimental Procedures: Different methods were used such as the copper catalyzed Huisgen’s reaction, or thiol–ene reaction for the functionalization of the cyclen scaffold with azidopropyltriethoxysilane or mercaptopropyltriethoxysilane, respectively . The ligands were then grafted on MMSN .
- Results or Outcomes: The bare and ligand-modified MMSN materials revealed high adsorption capacity (1.0–2.13 mmol g −1) and quick adsorption kinetics, achieving over 80% of the total capacity in 1–2 hours .
Application 2: Synthesis of Organoalkoxysilanes
- Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of organoalkoxysilanes, which are versatile organic-inorganic building blocks. These compounds have a general formula of R-[Si-(OR’)3]n, with OR’ as a hydrolysable alkoxy group and R acting as the organic functional group .
- Methods of Application or Experimental Procedures: The tetrapropargyled porphyrin precursor reacted with the commercially available “3-(Azidopropyl)triethoxysilane” under microwave irradiation in quantitative yield .
- Results or Outcomes: The synthesis resulted in the production of organoalkoxysilanes, which are used in surface and matrix modification of silica-based materials with smart-responsive units, coupling agents, targeting moieties, bioactive moieties etc., opening promising applications, specifically biomedical ones .
Application 3: Functionalization of Silica Materials
- Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the functionalization of silica materials with cyclen derivatives .
- Methods of Application or Experimental Procedures: The functionalization of silica materials with cyclen derivatives was achieved through click Cu-catalyzed azide–alkyne Huisgen’s reaction with “3-(Azidopropyl)triethoxysilane” or click thiol–ene reaction with mercaptopropyltriethoxysilane .
- Results or Outcomes: The functionalized silica materials have diverse and promising applications, including magnetic resonance imaging, radiolabelling with metal-DOTA-functionalized silica-based nanoparticles for theranostic applications, ESR studies with Cu (ii), Cu (ii) catalysis, Pd (ii) recovery, or photoresponsive materials with Eu (iii) or Tb (iii) .
Application 4: Synthesis of Magnetic Nanosilica Graphene Oxide (MGO) Nanocomposite
- Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of a magnetic nanosilica graphene oxide (MGO) nanocomposite. This nanocomposite is applied in the adsorption of heavy metal ions (Pb (II), Cd (II), and Ni (II)) from aqueous solutions .
- Methods of Application or Experimental Procedures: An approach to prepare magnetic GO was adopted by using “3-(Azidopropyl)triethoxysilane” as a functionalizing agent on magnetic nanosilica coupled with GO to form the Fe3O4@SiO2–NH2/GO nanocomposite .
- Results or Outcomes: The synthesized nanocomposite showed high adsorption capacity for Pb (II), Cd (II), and Ni (II) ions. The nanocomposite could be reused for at least 7 cycles without the leaching of the mineral core, showing enhanced stability and potential application in water/wastewater treatment .
Application 5: Functionalization of Oxide Surfaces for Biosensing Applications
- Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the functionalization of oxide surfaces for biosensing applications. The silanization process with “3-(Azidopropyl)triethoxysilane” on oxide surfaces is frequently used for surface functionalization because of beneficial characteristics such as its bifunctional nature and low cost .
- Methods of Application or Experimental Procedures: The review provides an overview of “3-(Azidopropyl)triethoxysilane” deposition methods, categorized into the solution-phase and vapor-phase, and a comprehensive summary and guide for creating stable “3-(Azidopropyl)triethoxysilane” monolayers on oxide surfaces for biosensing applications .
- Results or Outcomes: The optimized deposition process of the “3-(Azidopropyl)triethoxysilane” layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .
Safety And Hazards
Future Directions
The ease of synthesis for the azide-labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . This suggests potential future directions in the development of high-value applications .
properties
IUPAC Name |
3-azidopropyl(triethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNCWQATZVOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=[N+]=[N-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003292 | |
Record name | (3-Azidopropyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidopropyl)triethoxysilane | |
CAS RN |
83315-69-9 | |
Record name | (3-Azidopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83315-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Azidopropyl)triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083315699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Azidopropyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(azidopropyl)triethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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